molecular formula C14H16ClN3O4S B2370472 N-(2-amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1795463-95-4

N-(2-amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride

Cat. No.: B2370472
CAS No.: 1795463-95-4
M. Wt: 357.81
InChI Key: DIBJQMSZBZYKIN-UHFFFAOYSA-N
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Description

N-(2-amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride is a chemical compound with a complex structure that includes an amino group, a phenylethyl group, a nitrobenzene moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride typically involves multiple steps. One common method starts with the nitration of benzene to form nitrobenzene, followed by sulfonation to introduce the sulfonamide group. The phenylethylamine moiety is then introduced through a series of reactions involving amination and coupling reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of sulfonic acid from the sulfonamide group.

    Substitution: Introduction of various functional groups at the amino position.

Scientific Research Applications

N-(2-amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group and sulfonamide moiety play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenylethanolamine: Shares the phenylethylamine structure but lacks the nitro and sulfonamide groups.

    Sulfanilamide: Contains the sulfonamide group but lacks the phenylethylamine and nitro groups.

    Nitrobenzene: Contains the nitro group but lacks the sulfonamide and phenylethylamine groups.

Uniqueness

N-(2-amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-amino-2-phenylethyl)-4-nitrobenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S.ClH/c15-14(11-4-2-1-3-5-11)10-16-22(20,21)13-8-6-12(7-9-13)17(18)19;/h1-9,14,16H,10,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBJQMSZBZYKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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